molecular formula C21H26N2OS B12734220 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- CAS No. 97018-16-1

1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)-

Cat. No.: B12734220
CAS No.: 97018-16-1
M. Wt: 354.5 g/mol
InChI Key: QYYLOKRKOYGELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- typically involves a multi-step process. One common method includes the reaction of disulfides with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide. This base-induced synthesis results in the formation of 2-(4-(2-(phenylthio)ethyl)piperazinyl) acetonitriles . The reaction mechanism is believed to be an SN2 reaction, which is a type of nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of green solvents and catalyst-free reactions to ensure an eco-friendly process. Ethanol is often used as a solvent, and the reaction system is designed to be insensitive to water and dioxygen, which simplifies the purification process .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- stands out due to its unique combination of a piperidine ring and a phenylthioethyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

97018-16-1

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-phenyl-N-(2-phenylsulfanylethyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H26N2OS/c24-21(18-22-14-8-3-9-15-22)23(19-10-4-1-5-11-19)16-17-25-20-12-6-2-7-13-20/h1-2,4-7,10-13H,3,8-9,14-18H2

InChI Key

QYYLOKRKOYGELX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.